molecular formula C18H16N4S2 B13360173 3-[(Benzylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13360173
M. Wt: 352.5 g/mol
InChI Key: IPRQQUTWJKOSAM-UHFFFAOYSA-N
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Description

Benzyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another route includes the oxidative cyclization of hydrazones . These reactions are often carried out under microwave irradiation to enhance the reaction rates and yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the triazole-thiadiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

Benzyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical biological pathways . Additionally, its ability to form hydrogen bonds with target receptors enhances its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific combination of triazole and thiadiazole rings, which confer a distinct set of pharmacological properties. Its ability to interact with multiple molecular targets and its diverse range of biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16N4S2

Molecular Weight

352.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S2/c1-13-7-9-15(10-8-13)17-21-22-16(19-20-18(22)24-17)12-23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

IPRQQUTWJKOSAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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